molecular formula C16H34O3Si B12558671 Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester CAS No. 151721-70-9

Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B12558671
CAS No.: 151721-70-9
M. Wt: 302.52 g/mol
InChI Key: IDBAGCMLFXVSNU-UHFFFAOYSA-N
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Description

Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester is a specialized organic compound with a unique structure that includes a decanoic acid backbone, a trimethylsilyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of decanoic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and silylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate the substitution of the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of decanol derivatives.

    Substitution: Formation of various substituted decanoic acid esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and silylation reactions .

Biology

In biological research, it may be used as a model compound to study the effects of ester and silyl groups on biological activity and metabolism.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decanoic acid, which can then participate in metabolic pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

151721-70-9

Molecular Formula

C16H34O3Si

Molecular Weight

302.52 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-trimethylsilyloxydecanoate

InChI

InChI=1S/C16H34O3Si/c1-8-9-10-11-12-13-14(19-20(5,6)7)16(2,3)15(17)18-4/h14H,8-13H2,1-7H3

InChI Key

IDBAGCMLFXVSNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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